Cas no 13223-26-2 (2(1H)-Pyrimidinone,4,6-dimethoxy-)
2(1H)-Pyrimidinone,4,6-dimethoxy- Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyrimidinone,4,6-dimethoxy-
- 4,6-Dimethoxy-2-hydroxypyrimidine
- 2-HYDROXY-4,6-DIMETHOXYPYRIMIDINE
- 4,6-dimethoxy-1H-pyrimidin-2-one
- 4,6-Dimethoxypyrimidin-2(1H)-one
- SCHEMBL401293
- DTXSID60551043
- OVHHLJFHCUVHRI-UHFFFAOYSA-N
- 4,6-dimethoxypyrimidin-2-ol
- 4,6-dimethoxy-2-oxo-1,2-dihydropyrimidine
- 13223-26-2
- 4,6-dimethoxy-2(1H)-pyrimidinone
- AKOS026730823
- G64929
- 2(1H)-Pyrimidinone, 4,6-dimethoxy-
-
- Inchi: 1S/C6H8N2O3/c1-10-4-3-5(11-2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
- InChI Key: OVHHLJFHCUVHRI-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(=NC(N1)=O)OC
Computed Properties
- Exact Mass: 156.05354
- Monoisotopic Mass: 156.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 59.9Ų
Experimental Properties
- Density: 1.318
- Boiling Point: 378.4 °C at 760 mmHg
- Flash Point: 182.6 °C
- PSA: 59.92
2(1H)-Pyrimidinone,4,6-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM615721-25mg |
2(1H)-Pyrimidinone, 4,6-dimethoxy- |
13223-26-2 | 95%+ | 25mg |
$169 | 2024-08-02 | |
| Chemenu | CM615721-50mg |
2(1H)-Pyrimidinone, 4,6-dimethoxy- |
13223-26-2 | 95%+ | 50mg |
$278 | 2024-08-02 | |
| Chemenu | CM615721-100mg |
2(1H)-Pyrimidinone, 4,6-dimethoxy- |
13223-26-2 | 95%+ | 100mg |
$467 | 2024-08-02 | |
| Chemenu | CM615721-250mg |
2(1H)-Pyrimidinone, 4,6-dimethoxy- |
13223-26-2 | 95%+ | 250mg |
$782 | 2024-08-02 | |
| A2B Chem LLC | AA47010-25mg |
2(1H)-Pyrimidinone, 4,6-dimethoxy- |
13223-26-2 | 95% | 25mg |
$124.00 | 2024-04-20 | |
| A2B Chem LLC | AA47010-50mg |
2(1H)-Pyrimidinone, 4,6-dimethoxy- |
13223-26-2 | 95% | 50mg |
$204.00 | 2024-04-20 | |
| A2B Chem LLC | AA47010-100mg |
2(1H)-Pyrimidinone, 4,6-dimethoxy- |
13223-26-2 | 95% | 100mg |
$343.00 | 2024-04-20 | |
| A2B Chem LLC | AA47010-250mg |
2(1H)-Pyrimidinone, 4,6-dimethoxy- |
13223-26-2 | 95% | 250mg |
$574.00 | 2024-04-20 | |
| 1PlusChem | 1P0010W2-25mg |
2(1H)-Pyrimidinone, 4,6-dimethoxy- |
13223-26-2 | 95% | 25mg |
$141.00 | 2023-12-22 | |
| 1PlusChem | 1P0010W2-50mg |
2(1H)-Pyrimidinone, 4,6-dimethoxy- |
13223-26-2 | 95% | 50mg |
$232.00 | 2023-12-22 |
2(1H)-Pyrimidinone,4,6-dimethoxy- Related Literature
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2(1H)-Pyrimidinone,4,6-dimethoxy-
2(1H)-Pyrimidinone, 4,6-Dimethoxy- (CAS No. 13223-26-2): An Overview of Its Properties, Applications, and Recent Research Developments
2(1H)-Pyrimidinone, 4,6-dimethoxy- (CAS No. 13223-26-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4,6-dimethoxy-2(1H)-pyrimidinone, is characterized by its unique chemical structure and diverse biological activities. In this comprehensive overview, we will delve into the properties, applications, and recent research advancements associated with this compound.
The chemical structure of 4,6-dimethoxy-2(1H)-pyrimidinone is defined by a pyrimidinone core with two methoxy groups attached at the 4 and 6 positions. This specific arrangement of functional groups imparts unique physical and chemical properties to the molecule. The pyrimidinone scaffold is a common motif in many biologically active compounds, making it an attractive target for drug discovery and development.
One of the key physical properties of 4,6-dimethoxy-2(1H)-pyrimidinone is its solubility. It exhibits moderate solubility in polar solvents such as water and ethanol, which facilitates its use in various experimental settings. Additionally, the compound's stability under different conditions is crucial for its application in pharmaceutical formulations. Recent studies have shown that 4,6-dimethoxy-2(1H)-pyrimidinone remains stable under standard laboratory conditions, making it a reliable candidate for long-term storage and use.
In terms of biological activity, 4,6-dimethoxy-2(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications. One of the most notable areas of research is its anti-inflammatory properties. Studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 4,6-dimethoxy-2(1H)-pyrimidinone may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Another area of interest is the compound's antiviral activity. Research has shown that 4,6-dimethoxy-2(1H)-pyrimidinone can inhibit the replication of certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The mechanism of action appears to involve interference with viral RNA synthesis and protein expression. These findings have sparked interest in developing 4,6-dimethoxy-2(1H)-pyrimidinone as a potential antiviral agent.
The neuroprotective properties of 4,6-dimethoxy-2(1H)-pyrimidinone have also been explored. Studies have indicated that this compound can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. This protective effect may be attributed to its ability to modulate intracellular signaling pathways involved in cell survival and death. These findings suggest that 4,6-dimethoxy-2(1H)-pyrimidinone could be a valuable candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Recent advancements in computational chemistry have further enhanced our understanding of 4,6-dimethoxy-2(1H)-pyrimidinone. Molecular docking studies have provided insights into the binding interactions between this compound and various biological targets. For example, computational models have predicted that 4,6-dimethoxy-2(1H)-pyrimidinone can bind to specific sites on enzymes involved in inflammatory pathways and viral replication. These predictions have been validated through experimental studies, highlighting the importance of computational approaches in drug discovery.
In addition to its therapeutic potential, 4,6-dimethoxy-2(1H)-pyrimidinone has also been investigated for its use as a building block in organic synthesis. The presence of reactive functional groups such as the pyrimidinone ring and methoxy groups makes it an ideal starting material for the synthesis of more complex molecules. Researchers have utilized this compound to develop novel derivatives with enhanced biological activities and improved pharmacokinetic properties.
The safety profile of 4,6-dimethoxy-2(1H)-pyrimidinone is another critical aspect that has been evaluated in preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 4,6-dimethoxy-2(1H)-pyrimidinone (CAS No. 13223-26-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable physical and biological properties that make it an attractive target for drug development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future innovations in healthcare.
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